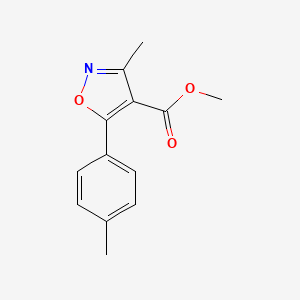![molecular formula C8H7N3O2 B1398188 1H-吡唑并[4,3-B]吡啶-6-羧酸甲酯 CAS No. 1301214-72-1](/img/structure/B1398188.png)
1H-吡唑并[4,3-B]吡啶-6-羧酸甲酯
描述
“Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate” is a type of heterocyclic compound . It is a derivative of 1H-Pyrrolo pyridine-6-carboxylic Acid and is used as a reagent in the synthesis of azetidinylpiperidine derivatives .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate” involves several steps. One method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids. Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo [4,3- b ]pyridine-6-carboxylates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate” include the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . This forms methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .科学研究应用
结构和振动分析
- 深入的光谱研究:Bahgat 等人 (2009) 对相关吡唑并吡啶衍生物的结构和振动光谱进行了理论和实验研究。他们使用 FT-IR 和 FT-拉曼光谱在正态坐标分析的帮助下解释了结构,强调了这些化合物在结构化学中的重要性 (Bahgat 等人,2009)。
合成和衍生物开发
- 新型衍生物合成:Verdecia 等人 (1996) 详细介绍了从易得的四氢吡啶羧酸酯合成新型甲基吡唑并[3,4-b]吡啶-5-羧酸酯,重点介绍了对于开发新化学实体至关重要的两步程序 (Verdecia 等人,1996)。
- 抗菌剂开发:Maqbool 等人 (2014) 合成了 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸,发现一些是有效的抗菌剂。这证明了该化合物在创造新药方面的潜力 (Maqbool 等人,2014)。
工业和材料科学应用
- 杂环产品开发:Ghaedi 等人 (2015) 报道了一种使用吡唑胺衍生物的乙基-三苯基吡唑并吡啶羧酸酯产品的有效合成工艺。该工艺对于在材料科学中制备新的 N-稠合杂环产品很有价值 (Ghaedi 等人,2015)。
生物医学研究
- 生物医学应用概述:Donaire-Arias 等人 (2022) 对吡唑并吡啶进行了全面综述,涵盖了合成方法和生物医学应用。这包括对取代基、合成方法以及这些化合物在生物医学研究中的相关性的分析 (Donaire-Arias 等人,2022)。
作用机制
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines, a family to which this compound belongs, have been studied for their wide range of pharmacological properties .
Result of Action
Compounds within the pyrazolo[3,4-b]pyridine family have been associated with a wide range of pharmacological properties .
生化分析
Biochemical Properties
Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kinases, which are crucial for phosphorylation processes in cells . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them . This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but can degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various compounds . These interactions can affect metabolic flux and the levels of different metabolites in the cell. Additionally, this compound can influence the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can significantly impact its biological activity .
Subcellular Localization
The subcellular localization of Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate is critical for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its activity, as the compound may interact with different biomolecules depending on its subcellular environment .
属性
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDFNXASXNIENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733688 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1301214-72-1 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301214-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazole-3-carboxylic acid](/img/structure/B1398111.png)






![Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1398120.png)


![ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1398125.png)
